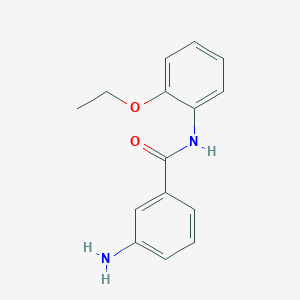

3-amino-N-(2-ethoxyphenyl)benzamide

Description

Historical Context and Evolution of Benzamide-Based Compounds in Chemical Research

The journey of benzamide-based compounds in research began with early investigations into their fundamental chemical properties and reactivity. Over the decades, their role has evolved dramatically. Initially explored for their utility as synthetic intermediates, the discovery of the biological activities of certain benzamide (B126) derivatives sparked a new era of research. This led to the development of a diverse range of compounds with applications spanning from pharmaceuticals to agrochemicals. The ability to modify the benzamide scaffold at various positions has allowed chemists to systematically explore structure-activity relationships (SAR), a fundamental practice in modern drug discovery.

Overview of the Role of Benzamide Derivatives in Contemporary Chemical and Biological Sciences

In contemporary science, benzamide derivatives are at the forefront of numerous research endeavors. They are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. ontosight.ai The versatility of the benzamide scaffold allows for its incorporation into complex molecular designs, leading to the development of highly specific enzyme inhibitors and receptor modulators. ontosight.ai For instance, the substitution pattern on the benzamide core can significantly influence a compound's ability to cross cellular membranes and interact with intracellular targets. ontosight.ai Ongoing research continues to uncover new applications for these remarkable compounds, solidifying their importance in the chemical and biological sciences.

Specific Research Focus on 3-amino-N-(2-ethoxyphenyl)benzamide and Related Benzamide Structures

Within the vast family of benzamides, 3-amino-N-(2-ethoxyphenyl)benzamide represents a specific structure of interest. While detailed research solely dedicated to this compound is not extensively documented in publicly available literature, its constituent parts—a 3-aminobenzamide (B1265367) core and an N-(2-ethoxyphenyl) substituent—are present in various researched molecules. The amino group at the meta-position of the benzamide ring and the ethoxy group on the N-phenyl ring are key features that can influence the compound's conformation, electronic distribution, and potential biological interactions.

The study of related structures, such as 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide and 3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide, provides valuable insights into the potential research applications of this class of compounds. ontosight.ai Research on aminobenzamide derivatives, in general, has shown their potential as antioxidant agents and their utility in the synthesis of novel heterocyclic compounds. acs.orgresearchgate.netmdpi.comnih.gov The investigation of such analogues helps to build a broader understanding of the structure-activity relationships within this chemical space.

Interactive Data Tables

Physicochemical Properties of Benzamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| 3-Aminobenzamide | C₇H₈N₂O | 136.15 | -0.33 |

| 3-Amino-N-(4-methoxyphenyl)benzamide | C₁₄H₁₄N₂O₂ | 242.28 | - |

| 2-Amino-N-(p-tolyl)benzamide | C₁₄H₁₄N₂O | 226.0 | - |

| 2-Amino-N-(4-chlorophenyl)benzamide | C₁₃H₁₁ClN₂O | 246.0 | - |

Synthesis and Characterization of a Benzamide Derivative

| Reaction Step | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data |

| Amide Coupling | 3-Nitrobenzoyl chloride, 2-ethoxyaniline, pyridine (B92270), CH₂Cl₂ | N-(2-ethoxyphenyl)-3-nitrobenzamide | - | - |

| Nitro Reduction | N-(2-ethoxyphenyl)-3-nitrobenzamide, Fe, NH₄Cl, ethanol/water | 3-amino-N-(2-ethoxyphenyl)benzamide | - | - |

Note: The synthesis data is a representative example based on common synthetic routes for similar compounds and is for illustrative purposes. Specific yields and detailed spectroscopic data for 3-amino-N-(2-ethoxyphenyl)benzamide require dedicated experimental investigation.

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-N-(2-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXQPMQKOUFJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino N 2 Ethoxyphenyl Benzamide and Analogues

Established Synthetic Pathways for Benzamide (B126) Scaffolds

The construction of the benzamide linkage is a fundamental transformation in organic chemistry. Several reliable methods have been developed, each with its own advantages regarding substrate scope, reaction conditions, and efficiency.

Direct condensation involves the reaction of a carboxylic acid and an amine to form an amide with the elimination of water. This approach is atom-economical but often requires high temperatures or the use of catalysts to proceed efficiently.

Recent advancements have focused on developing milder and more environmentally friendly conditions. For instance, a green and efficient method for preparing benzamide derivatives utilizes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a reusable solid acid catalyst, diatomite earth@IL/ZrCl4. researchgate.net This method offers advantages such as short reaction times, simple procedures, and high yields. researchgate.net Another approach involves the acid-catalyzed condensation between benzamide and glyoxal, which has been studied in detail to understand the formation of more complex structures. researchgate.netnih.gov The choice of solvent and catalyst is critical; polar solvents are generally preferred to facilitate the acid-catalyzed condensation. nih.gov The synthesis of substituted hexaazaisowurtzitane, for example, presents challenges in direct condensation due to the limited selection of suitable starting ammonia (B1221849) derivatives. researchgate.netbohrium.com

| Catalyst/Condition | Substrates | Solvent | Key Features |

| Diatomite earth@IL/ZrCl4 | Benzoic acids, Amines | Toluene | Ultrasonic irradiation, reusable catalyst, high yields. researchgate.net |

| Acid Catalysis | Benzamide, Glyoxal | Polar protic/aprotic | Formation of complex heterocyclic structures. nih.gov |

| Catalyst-free | Carboxylic acids, Amines | Toluene, p-xylene | High temperature (reflux), moderate conversion. rsc.org |

The most common method for synthesizing amides involves the activation of a carboxylic acid, followed by reaction with an amine. researchgate.net This two-step process, while not a direct condensation, is highly reliable and versatile.

A variety of activating agents are used, including carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like BOP and PyBOP), and uranium salts (like HATU). researchgate.net Boron-based reagents have also emerged as effective mediators for amidation. For example, B(OCH₂CF₃)₃, prepared from B₂O₃ and 2,2,2-trifluoroethanol, facilitates the direct amidation of a wide range of carboxylic acids and amines. acs.orgacs.org This method is notable for its mild conditions and, in many cases, allows for product purification by simple filtration without the need for aqueous workup or chromatography. acs.orgacs.org The scope of these reactions is broad, tolerating various functional groups and even allowing for the coupling of N-protected amino acids with minimal racemization. acs.org

Isatoic anhydride (B1165640) is a valuable precursor for the synthesis of 2-aminobenzamide (B116534) derivatives. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of an amine on the more electrophilic carbonyl group of the anhydride, followed by decarboxylation to yield the corresponding 2-aminobenzamide. researchgate.netnih.gov

This method has been employed using both conventional heating in a solvent like DMF and microwave-assisted, solvent-free conditions. nih.gov The conventional method often provides better yields. nih.gov A variety of amines can be used, leading to a diverse library of 2-aminobenzamide derivatives. nih.govresearchgate.net For instance, the reaction of isatoic anhydride with various primary amines has been shown to produce the desired products in good to excellent yields. nih.gov This pathway is particularly useful for accessing benzamides with an amino group at the ortho position to the amide functionality. A patent also describes the synthesis of N-isopropyl-2-aminobenzamide from isatoic anhydride and isopropamide. google.com

| Amine Derivative | Method | Yield (%) | Reference |

| 4-Fluoroaniline | Conventional (reflux in DMF) | 72 | researchgate.net |

| 4-Fluoroaniline | Microwave (280 W, 5 min) | 65 | researchgate.net |

| 4-Aminobenzoic acid methyl ester | Conventional (reflux in DMF) | 99 | researchgate.net |

| 4-Aminobenzoic acid methyl ester | Microwave (280 W, 4 min) | 60 | researchgate.net |

| 4-Methoxyaniline | Conventional (reflux in DMF) | 82 | researchgate.net |

Isatins can serve as precursors to benzamide derivatives through oxidative rearrangement processes. A novel domino reaction has been described involving the I₂/TBHP mediated reaction of isatins with o-amino N-aryl/alkyl benzamides. nih.gov This reaction leads to the formation of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides, which contain a benzamide moiety. nih.govresearchgate.net This represents a unique application of o-amino N-aryl/alkyl benzamides participating in an oxidative rearrangement with isatins. nih.gov Another study investigated the oxidative expansion of an imine derived from isatin (B1672199) and phenylethylamine using hydrogen peroxide, which yielded not only the expected quinazolinedione but also N-phenethyl-2-(3-phenethyl-ureido)-benzamide as a by-product, demonstrating a pathway to benzamide structures. ias.ac.in Furthermore, isatins themselves can be prepared via the oxidation of indoles, and can be converted to isatoic anhydrides using oxidizing agents like hydrogen peroxide in a carboxylic acid solvent, which are then precursors for benzamides as described above. google.com

Targeted Synthesis of 3-amino-N-(2-ethoxyphenyl)benzamide

The synthesis of the specific molecule 3-amino-N-(2-ethoxyphenyl)benzamide can be strategically planned by combining the amide bond formation reaction with a functional group transformation. A highly plausible and commonly used strategy involves the coupling of precursors followed by the reduction of a nitro group.

The retrosynthetic analysis of 3-amino-N-(2-ethoxyphenyl)benzamide points to two primary building blocks: a 3-aminobenzoic acid derivative and 2-ethoxyaniline. A practical synthetic approach involves using a nitro-substituted precursor which is later reduced to the desired amino group. This strategy circumvents potential complications of the free amino group during the amide coupling reaction.

The selected precursors for this route are:

3-Nitrobenzoyl chloride : This activated carboxylic acid derivative is readily prepared from 3-nitrobenzoic acid. The nitro group is a stable placeholder for the amine.

2-Ethoxyaniline (o-phenetidine): This amine provides the N-(2-ethoxyphenyl) portion of the target molecule.

The proposed synthesis would proceed in two steps:

Amide Formation : The reaction of 3-nitrobenzoyl chloride with 2-ethoxyaniline, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) in an inert solvent, would form the intermediate, N-(2-ethoxyphenyl)-3-nitrobenzamide .

Nitro Group Reduction : The nitro group of the intermediate is then reduced to an amine. A common method for this transformation is the use of a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). acs.org This final step yields the target compound, 3-amino-N-(2-ethoxyphenyl)benzamide .

This approach is well-documented for the synthesis of various amino-substituted benzamides. acs.org For example, N-(2-Amino-4-methoxyphenyl)-4-cyanobenzamide was successfully synthesized by reducing the corresponding nitro-substituted benzamide with SnCl₂. acs.org

Table of Precursors and Intermediate:

| Compound Name | Structure | Role in Synthesis |

| 3-Nitrobenzoyl chloride | O=C(Cl)C1=CC=CC(=C1)N+[O-] | Acylating agent (activated carboxylic acid) |

| 2-Ethoxyaniline | CCOC1=CC=CC=C1N | Nucleophilic amine |

| N-(2-ethoxyphenyl)-3-nitrobenzamide | CCOC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)N+[O-] | Intermediate product |

Optimized Reaction Conditions and Parameters

The synthesis of 3-amino-N-(2-ethoxyphenyl)benzamide and related structures typically involves the coupling of a carboxylic acid with an amine. growingscience.com The efficiency of this amide bond formation is highly dependent on the chosen reaction conditions. Key parameters that are frequently optimized include the choice of coupling agents, solvents, temperature, and reaction time.

Commonly used coupling reagents for amide synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 4-dimethylaminopyridine (B28879) (DMAP). growingscience.comnih.gov Another highly effective coupling agent is hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), which is known for its high efficiency and mild reaction conditions. growingscience.com The choice of solvent is also critical, with aprotic polar solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) being frequently employed. growingscience.comnih.gov

Optimization studies often involve screening various combinations of these reagents and conditions to maximize the yield and purity of the desired benzamide. For instance, a study might compare the efficacy of HATU/DIPEA (N,N-diisopropylethylamine) in DMF with POCl3/pyridine in the synthesis of a related benzamide. growingscience.com Temperature and reaction time are also fine-tuned; while some reactions proceed efficiently at room temperature, others may require heating to go to completion. nih.govresearchgate.net

Table 1: Common Reagents and Conditions for Benzamide Synthesis

| Parameter | Examples | Role in Reaction |

|---|---|---|

| Coupling Agents | HATU, DCC, DIC, EDCI | Activate the carboxylic acid for nucleophilic attack by the amine. |

| Bases | DIPEA, Triethylamine (TEA), Pyridine | Neutralize acids formed during the reaction and facilitate the coupling process. |

| Solvents | DMF, DCM, THF, Toluene | Provide a medium for the reaction to occur. |

| Additives | DMAP | Catalyzes the acylation reaction. |

| Temperature | Room Temperature to Reflux | Influences the rate of reaction. |

| Reaction Time | 1 to 48 hours | Duration required for the reaction to reach completion. |

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory setting to a larger scale presents several challenges. scale-up.com For the synthesis of 3-amino-N-(2-ethoxyphenyl)benzamide, key considerations include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification.

Reagents that are suitable for small-scale synthesis may not be practical for larger batches due to cost or safety concerns. For example, while HATU is very effective, it is also relatively expensive, which might necessitate exploring more economical coupling agents for scale-up. growingscience.com The exothermic nature of the reaction must also be managed to prevent runaway reactions. Calorimetric data, such as reaction enthalpy and adiabatic temperature rise, are crucial for ensuring the safety of the process on a larger scale. scale-up.com

Purification methods also need to be adapted for larger quantities. Column chromatography, which is a standard purification technique in the laboratory, can be cumbersome and time-consuming for multi-gram or kilogram scale synthesis. growingscience.com Therefore, developing a process that yields a product of high purity with minimal need for chromatographic purification is highly desirable. This can often be achieved through crystallization or precipitation.

Diversification Strategies for Structural Analogues

The 3-amino-N-(2-ethoxyphenyl)benzamide core offers multiple points for structural modification, allowing for the creation of diverse libraries of analogues for various research applications.

Table 2: Examples of Analogues with Substituted Anilino Moieties

| Analogue Name | Substituent on Anilino Ring | Reference |

|---|---|---|

| 3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide | 5-chloro | |

| N-(2-Amino-4-methoxyphenyl)-4-cyanobenzamide | 4-methoxy | acs.org |

| N-(2-Amino-4-methoxyphenyl)-3,4,5-trimethoxybenzamide | 4-methoxy | acs.org |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2-chloro-4-nitrophenyl)benzamide | 2-chloro, 4-nitro | nih.gov |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2-chlorophenyl)benzamide | 2-chloro | nih.gov |

The amide bond itself can be modified to explore different chemical spaces and properties. One such modification is the inversion of the amide linkage, creating a "reverse amide" analogue. nih.gov This can be achieved by reacting an amine with a substituted phenylsulfonyl chloride, followed by further synthetic steps. nih.gov While structurally similar, these reverse amides can exhibit different biological and chemical properties compared to the parent compound. Another modification involves replacing the oxygen atom of the carbonyl group with a sulfur atom to form a thioamide, which can be accomplished using reagents like Lawesson's reagent.

The amino group on the benzamide ring is a versatile handle for the construction of various heterocyclic systems.

Quinazolines: The 3-amino group can be acylated and then cyclized to form quinazolinone derivatives. ekb.eg For instance, reaction with isatoic anhydride can yield 2-aminobenzamides which can be further cyclized. nih.govresearchgate.net Another approach involves the condensation of 2-aminobenzamides with various reagents like aldehydes or isatins to form fused quinazoline (B50416) structures. nih.govrsc.org A one-pot domino reaction of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/arylbenzamides has been shown to produce novel spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives. rsc.org

Pyrazoles: Pyrazole rings can be incorporated by reacting a derivative of the benzamide with hydrazine (B178648) or its derivatives. mdpi.commdpi.comnih.gov For example, benzamide-based 5-aminopyrazoles can be synthesized from the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and reaction with hydrazine. acs.org These 5-aminopyrazole derivatives can then be used as building blocks for further heterocyclic transformations. acs.orgbeilstein-journals.org

Benzoselenazoles: The synthesis of benzoselenazole (B8782803) derivatives can be achieved through reactions involving selenium-containing reagents. rsc.orgx-mol.net One method involves the reaction of bis[3-amino-N-(substituted)benzamide-2-yl] diselenide with aryl aldehydes. x-mol.netacs.org Another approach utilizes SeO2 as a selenium source in a one-pot reaction with ortho-inactivated anilines and acetophenones. rsc.org Copper-catalyzed methods have also been developed for the synthesis of benzoselenazoles from haloanilines and isoselenocyanates. jsynthchem.com

Molecular hybridization involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or novel properties. The 3-amino-N-(2-ethoxyphenyl)benzamide scaffold is an excellent platform for such strategies. For example, it can be linked to other heterocyclic systems like benzimidazole (B57391) to create more complex structures. nih.gov The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides through the reaction of isatins with o-amino N-aryl/alkyl benzamides is another example of molecular hybridization, combining the amide and quinazoline pharmacophores. rsc.org The development of spiro[pyrrole-3,2′-quinazoline] derivatives also represents a molecular hybridization approach, linking pyrrole (B145914) and dihydroquinazolinone moieties. rsc.org

Spectroscopic and Analytical Characterization of Benzamide Derivatives

Vibrational Spectroscopy Applications (Infrared)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-amino-N-(2-ethoxyphenyl)benzamide is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on data from related benzamide (B126) structures, the following table outlines the predicted significant IR absorption bands. nist.govdovepress.comrsc.orgresearchgate.netresearchgate.netmdpi.com

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3400 - 3300 | Symmetric and Asymmetric Stretching |

| N-H (Amide) | 3350 - 3180 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic -CH₂-, -CH₃) | 2980 - 2850 | Stretching |

| C=O (Amide I band) | 1680 - 1630 | Stretching |

| N-H (Amide II band) | 1640 - 1550 | Bending |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-N (Amine) | 1340 - 1250 | Stretching |

| C-O (Ether) | 1260 - 1000 | Asymmetric and Symmetric Stretching |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule, enabling the precise determination of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-amino-N-(2-ethoxyphenyl)benzamide is predicted to show distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic rings. rsc.orgrsc.orgrsc.orgchemicalbook.comnih.gov

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide N-H | 8.0 - 9.0 | Singlet (broad) | 1H |

| Aromatic Protons | 6.5 - 8.0 | Multiplets | 8H |

| Amino N-H₂ | 3.5 - 5.0 | Singlet (broad) | 2H |

| Methylene (-O-CH₂-) | 3.9 - 4.2 | Quartet | 2H |

| Methyl (-CH₃) | 1.3 - 1.5 | Triplet | 3H |

Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS). Coupling between adjacent protons will lead to the observed multiplicities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the presence of two substituted benzene (B151609) rings, a number of distinct signals are expected in the aromatic region. rsc.orgrsc.orghmdb.cachemicalbook.comoulu.fibhu.ac.in

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic Carbons | 110 - 160 |

| Methylene Carbon (-O-CH₂) | 63 - 68 |

| Methyl Carbon (-CH₃) | 14 - 16 |

Note: The specific chemical shifts of the aromatic carbons depend on the substitution pattern and the electronic nature of the substituents.

Mass Spectrometry Techniques for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 3-amino-N-(2-ethoxyphenyl)benzamide (C₁₅H₁₆N₂O₂), the molecular weight is approximately 256.3 g/mol . dovepress.comnist.govnist.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 256. The fragmentation of benzamides typically involves cleavage of the amide bond. Key predicted fragments are shown in the table below. dovepress.com

| Fragment Ion | m/z (predicted) | Possible Structure |

| [M]⁺ | 256 | Intact molecule with one electron removed |

| [M - NH₂]⁺ | 240 | Loss of the amino group |

| [C₈H₉O₂N]⁺ | 151 | 2-ethoxyaniline fragment |

| [C₇H₆NO]⁺ | 120 | 3-aminobenzoyl cation |

| [C₆H₄NH₂]⁺ | 92 | Aminophenyl fragment |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Advanced Structural Analysis (e.g., Single-Crystal X-ray Diffraction)

A hypothetical crystallographic data table is presented below based on common values for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

Note: These values are illustrative and would need to be determined experimentally.

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography)

Thin-layer chromatography (TLC) is a simple, rapid, and effective technique for assessing the purity of a compound and monitoring the progress of a reaction. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. nih.gov

For 3-amino-N-(2-ethoxyphenyl)benzamide, a suitable mobile phase would likely be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the solvent system would be adjusted to achieve an optimal Rf value, typically between 0.3 and 0.7 for good separation.

| Stationary Phase | Mobile Phase (example) | Predicted Rf Value |

| Silica Gel | Hexane:Ethyl Acetate (1:1) | ~0.4 - 0.6 |

Note: The Rf value is dependent on the specific conditions of the experiment, including the exact composition of the mobile phase, the type of stationary phase, and the temperature.

In-Depth Computational Analysis of 3-amino-N-(2-ethoxyphenyl)benzamide Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific computational and molecular modeling studies for the chemical compound 3-amino-N-(2-ethoxyphenyl)benzamide. Despite its well-defined structure, detailed investigations into its conformational analysis, molecular dynamics, and interactions with biological macromolecules appear to be unpublished or not publicly accessible.

While the broader class of benzamides and their derivatives are subjects of extensive research in medicinal chemistry and materials science, this particular substituted benzamide has not been the specific focus of published computational analyses. Searches for data pertaining to its conformational preferences, behavior in molecular dynamics simulations, and potential as a ligand for biological targets have not yielded specific results.

General computational methodologies that would be applied to such a study are well-established. These include:

Conformational Analysis and Molecular Dynamics Simulations: These methods are crucial for understanding the three-dimensional shapes a molecule can adopt and its dynamic behavior over time. Such studies would typically involve computational software to explore the potential energy surface of the molecule and simulate its movements, providing insight into its flexibility and preferred spatial arrangements.

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. It is a fundamental tool in drug discovery for identifying potential drug candidates.

Quantum Chemical Calculations: These calculations, often employing Density Functional Theory (DFT), provide a deep understanding of the electronic structure of a molecule. Analyses such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) can reveal details about bonding, charge distribution, and intramolecular interactions.

Although numerous studies apply these techniques to other benzamide derivatives, the specific findings from those studies cannot be extrapolated to 3-amino-N-(2-ethoxyphenyl)benzamide due to the unique influence of its substituent groups—the 3-amino group on the benzoyl ring and the 2-ethoxy group on the N-phenyl ring—on its electronic and steric properties.

For instance, studies on related compounds like 3-amino-N-(p-tolyl)benzamide and various N-aryl benzamides have utilized molecular docking to explore their potential as inhibitors for specific enzymes. nih.govnih.govnih.gov Similarly, quantum chemical calculations, including NBO analysis, have been performed on other benzamide structures to understand their stability and reactivity. nih.gov However, the absence of the 2-ethoxy group in these analogs means their conformational and electronic profiles would differ significantly.

Computational Chemistry and Molecular Modeling Studies

In Silico ADMET Prediction for Drug-Likeness Assessment

In the early stages of drug discovery, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. fiveable.meresearchgate.net These in silico predictions help to assess a molecule's "drug-likeness," allowing researchers to prioritize candidates with favorable pharmacokinetic and safety profiles, thereby reducing the time and cost associated with preclinical development. springernature.comacs.org

A foundational tool for assessing drug-likeness is Lipinski's Rule of Five, which outlines a set of simple physicochemical property guidelines for oral bioavailability. lindushealth.comnumberanalytics.com According to this rule, a compound is more likely to be orally absorbed if it has no more than one violation of the following criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA) drugbank.com

Beyond Lipinski's rule, other critical parameters are often evaluated, including aqueous solubility (LogS), blood-brain barrier (BBB) permeability, and potential interactions with metabolic enzymes like the cytochrome P450 (CYP) family. nih.govnih.gov

A comprehensive in silico ADMET profile for 3-amino-N-(2-ethoxyphenyl)benzamide would provide crucial insights into its potential as a therapeutic agent. While specific experimental or computational data for this molecule is not available, a hypothetical prediction is presented below.

Illustrative Data Table: Predicted ADMET and Physicochemical Properties for 3-amino-N-(2-ethoxyphenyl)benzamide

Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

| Property | Predicted Value | Acceptable Range/Rule | Drug-Likeness Assessment |

| Physicochemical Properties | |||

| Molecular Weight (MW) | 270.31 g/mol | ≤ 500 | Pass |

| LogP | 2.95 | ≤ 5 | Pass |

| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | Pass |

| Lipinski's Rule of Five | 0 violations | ≤ 1 violation | Favorable |

| Pharmacokinetics | |||

| Aqueous Solubility (LogS) | -3.5 | > -4.0 | Moderately Soluble |

| GI Absorption | High | High | Favorable |

| BBB Permeability | Low | Low (for non-CNS targets) | Favorable |

| P-glycoprotein Substrate | No | - | Favorable |

| CYP2D6 Inhibitor | No | No | Favorable Safety Profile |

| CYP3A4 Inhibitor | No | No | Favorable Safety Profile |

Based on this illustrative profile, 3-amino-N-(2-ethoxyphenyl)benzamide exhibits excellent drug-like characteristics. It fully adheres to Lipinski's Rule of Five, suggesting a high probability of good oral absorption. sygnaturediscovery.com The predicted high gastrointestinal (GI) absorption and moderate aqueous solubility further support its potential as an orally administered drug. Its predicted inability to cross the blood-brain barrier would be advantageous for a peripherally acting agent. Furthermore, the lack of inhibition of key cytochrome P450 enzymes (CYP2D6 and CYP3A4) suggests a low propensity for drug-drug interactions, which is a favorable safety feature. nih.gov Collectively, these in silico predictions would mark 3-amino-N-(2-ethoxyphenyl)benzamide as a promising candidate for further investigation.

Structure Activity Relationship Sar Investigations of 3 Amino N 2 Ethoxyphenyl Benzamide Analogues

Design Principles for Comprehensive SAR Studies

Comprehensive Structure-Activity Relationship (SAR) studies are founded on systematic chemical modification to probe the molecular interactions between a ligand and its biological target. For a lead compound like 3-amino-N-(2-ethoxyphenyl)benzamide, the design strategy involves dissecting the molecule into key structural regions: the 3-aminobenzoyl unit (Ring A), the amide linker, and the 2-ethoxyphenyl moiety (Ring B). The primary goal is to understand how alterations in these regions affect biological activity.

Key design principles applied in such studies include:

Systematic Analog Synthesis : A foundational approach involves creating series of analogues where a single point of the molecule is varied at a time. nih.gov For instance, one series might explore various substituents at the 4- and 5-positions of the 3-aminobenzoyl ring, while another focuses on modifying the ethoxy group on the second phenyl ring. This methodical process helps to map the chemical space around the lead compound.

Bioisosteric Replacement : This principle involves substituting a functional group with another group that has similar physical or chemical properties, in order to enhance the desired activity or improve pharmacokinetic properties. mdpi.com In the context of benzamides, the central amide bond is a critical area for such exploration. Studies on related benzamides have explored replacing the amide with bioisosteres like esters, thioamides, or triazoles to determine the indispensability of the amide linkage for activity. mdpi.com

Scaffold Modification and Diversification : While initial SAR focuses on substituents, advanced studies may alter the core benzamide (B126) scaffold itself. This could involve changing the substitution pattern on the phenyl rings or replacing one of the rings with a heterocycle. The aim is to discover novel chemical scaffolds that may offer improved properties. nih.gov

Metabolic Lability Analysis : A crucial design consideration is the identification and modification of metabolically unstable sites. For example, if a particular group on the lead compound is found to be rapidly metabolized in vivo, a key design strategy would be to replace it with a more stable group that preserves or enhances biological activity. acs.org

By employing these principles, researchers can construct a detailed SAR map, identifying which molecular properties are critical for the desired biological response.

Impact of Substituent Electronic and Steric Properties on Biological Response

The biological activity of 3-amino-N-(2-ethoxyphenyl)benzamide analogues is profoundly influenced by the electronic and steric nature of their substituents. These properties dictate how the molecule fits into its binding site and the non-covalent interactions it can form. The effects are typically analyzed using physicochemical parameters like the Hammett constant (σ) for electronic effects and Taft steric parameters (Es) for steric effects. publish.csiro.ausilae.it

Electronic Effects : The electron-donating or electron-withdrawing character of a substituent can alter the charge distribution across the molecule. silae.it

On the 3-aminobenzoyl ring (Ring A) , modifying the electron density can influence the pKa of the 3-amino group and the hydrogen-bonding capability of the amide.

On the 2-ethoxyphenyl ring (Ring B) , substituents can modulate the pi-pi stacking interactions with aromatic residues in the binding pocket. A positive Hammett constant (σ > 0) indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. silae.it Structure-activity relationship studies on other benzamides have shown that a linear relationship can often be established between the logarithm of the biological activity and the Hammett constant, yielding a quantitative measure of the electronic demand of the interaction. publish.csiro.au

Steric Effects : The size and shape of substituents (steric hindrance) are critical for complementarity with the biological target. researchgate.net

Bulky Substituents : Introducing large groups can either enhance activity by promoting favorable van der Waals contacts or decrease it by causing steric clashes that prevent optimal binding.

Conformational Rigidity : Reducing the flexibility of certain parts of the molecule, for instance by replacing a flexible ethyl chain with a cyclopropyl (B3062369) group or a propargyl group, can lock the molecule into a more active conformation, thereby improving potency. nih.gov

Table 1: Hypothetical SAR Data for Analogues of 3-amino-N-(2-ethoxyphenyl)benzamide This table illustrates the potential impact of various substituents on biological activity, based on established SAR principles. IC50 values are hypothetical.

| Compound | Ring A Substituent (Position 4) | Ring B Substituent (Position 4') | Hammett σ (Ring A) | Taft Es (Ring B) | Hypothetical IC50 (µM) | Rationale |

|---|---|---|---|---|---|---|

| Lead Compound | -H | -H | 0.00 | 1.24 | 5.0 | Baseline activity |

| Analogue 1 | -Cl | -H | +0.23 | 1.24 | 2.5 | Electron-withdrawing group may enhance H-bonding of amide. |

| Analogue 2 | -OCH3 | -H | -0.27 | 1.24 | 8.0 | Electron-donating group may be unfavorable. |

| Analogue 3 | -H | -F | 0.00 | 0.78 | 4.0 | Small, electronegative group with minimal steric impact. |

| Analogue 4 | -H | -C(CH3)3 | 0.00 | -1.51 | >50 | Large steric bulk likely causes clash in binding pocket. |

Role of Specific Functional Groups and Moieties in Molecular Recognition

The distinct functional groups within 3-amino-N-(2-ethoxyphenyl)benzamide each play a specific role in molecular recognition, primarily through hydrogen bonding and hydrophobic interactions. pressbooks.pub

Amide Linker (-CONH-) : This is often the most critical moiety for anchoring the molecule to its target. The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. mdpi.comresearchgate.net Studies on related benzamide series, where the target was a nematode mitochondrial complex, revealed that the amidic carbonyl forms crucial hydrogen bonds with tryptophan and tyrosine residues in the binding site. mdpi.com Replacing the amide with an ester, which is a weaker hydrogen bond acceptor, often leads to a significant drop in activity, highlighting the importance of this interaction. ethz.ch

3-Amino Group (-NH2) : The primary amino group on Ring A can serve as a hydrogen bond donor. Its basicity and position are critical. Its presence can facilitate key interactions that are not possible with an unsubstituted ring.

Table 2: Importance of Functional Groups to Hypothetical Biological Activity This table illustrates the expected impact on activity when key functional groups of the lead compound are removed or modified.

| Compound Modification | Modified Functional Group | Expected Interaction Lost | Hypothetical Change in Activity |

|---|---|---|---|

| Removal of 3-amino group | 3-NH2 | Hydrogen bond donation | Significant decrease |

| Replacement of amide with ester (-COO-) | -CONH- | Reduced H-bond acceptor strength; loss of H-bond donor | Major decrease mdpi.com |

| Replacement of amide with reverse amide (-NHCO-) | -CONH- | Altered geometry of H-bond donors/acceptors | Major decrease |

| Methylation of amide N-H to N-CH3 | Amide N-H | Hydrogen bond donation | Significant decrease |

| Replacement of 2-ethoxy with 2-methyl | 2-OC2H5 | Hydrogen bond acceptance by ether oxygen | Moderate decrease |

Pharmacophore Mapping and Derivatization Strategies to Optimize Activity

Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for the 3-amino-N-(2-ethoxyphenyl)benzamide class would likely consist of several key features:

A hydrogen bond donor (from the 3-amino group or amide N-H). researchgate.net

A hydrogen bond acceptor (from the amide carbonyl or ether oxygen). researchgate.net

Two aromatic rings (defining specific spatial locations). researchgate.net

A hydrophobic center (associated with the ethoxy group or phenyl rings). researchgate.net

Once a statistically robust pharmacophore model is generated, it serves as a powerful template for designing new molecules or screening virtual libraries for novel scaffolds. researchgate.net

Derivatization Strategies : Guided by the pharmacophore model and initial SAR findings, targeted derivatization can be performed to optimize activity. This involves synthesizing new analogues with specific modifications intended to improve the fit with the pharmacophore.

Ring A Substitution : Add small, hydrophilic substituents to positions on the 3-aminobenzoyl ring that the model suggests are solvent-exposed or near a polar residue. nih.gov

Ring B Modification : Introduce substituents onto the 2-ethoxyphenyl ring to enhance hydrophobic or pi-stacking interactions predicted by the model.

Linker Optimization : Vary the length or rigidity of the linker connecting the two aromatic systems to achieve the optimal distance and geometry between pharmacophoric features.

Bioisosteric Replacement : If the pharmacophore identifies an aromatic ring feature, one might replace the phenyl ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) to probe for additional interactions or improve properties like solubility. acs.org

This iterative process of modeling, synthesis, and testing is central to modern drug discovery and aims to refine the lead compound into a highly potent and selective candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling formalizes the SAR by creating a mathematical equation that relates the chemical properties of a series of compounds to their biological activities. silae.it The fundamental principle is that variations in a molecule's biological activity are dependent on changes in its structural or physicochemical properties. silae.it

For a series of 3-amino-N-(2-ethoxyphenyl)benzamide analogues, a typical QSAR study would proceed as follows:

Data Set Generation : A series of analogues is synthesized and their biological activity (e.g., IC50) is measured under uniform conditions.

Descriptor Calculation : For each analogue, a wide range of molecular descriptors are calculated using computational software. These descriptors quantify various properties:

Hydrophobicity : logP (partition coefficient).

Electronic Properties : Hammett constants (σ), dipole moment, atomic charges.

Steric Properties : Molar refractivity (MR), Taft parameters (Es), molecular volume.

Topological Indices : Kier shape indices, Wiener index. researchgate.net

Model Building : Using statistical methods like Multiple Linear Regression (MLR), a linear equation is derived that best correlates a combination of descriptors with the observed biological activity. nih.gov A general form of a Hansch equation, a classic QSAR model, is: log(1/C) = k1logP + k2σ + k3Es + k4... + const Where C is the concentration required for a given biological effect (like IC50). silae.it

Model Validation : The statistical significance and predictive power of the model are rigorously tested. nih.gov This involves using an external test set of compounds (molecules not used in building the model) to see how accurately the model can predict their activity. Key statistical parameters include the correlation coefficient (R²) and the predictive correlation coefficient (Q²). researchgate.net

A validated QSAR model is an invaluable tool. It provides a quantitative understanding of which properties are most important for activity and can be used to predict the potency of new, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts and accelerating the optimization process. nih.gov

Mechanistic Insights into Biological Interactions of Benzamide Derivatives

Exploration of Molecular Targets and Pathways

Benzamide (B126) derivatives exert their biological effects by interacting with a variety of molecular targets. A primary mechanism for many benzamide compounds is the inhibition of enzymes crucial for cellular processes. One of the most notable targets is poly(ADP-ribose) polymerase (PARP), a family of proteins involved in DNA repair and programmed cell death. google.com Inhibition of PARP by benzamides can enhance the efficacy of cancer therapies. google.com

Another significant class of targets includes histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression. By inhibiting HDACs, certain benzamide derivatives can alter transcription and induce cell cycle arrest or apoptosis in cancer cells. Furthermore, benzamide derivatives have been shown to target various protein kinases, which are key regulators of cellular signaling pathways. nih.gov The inhibition of these kinases can disrupt processes such as cell proliferation and survival. nih.gov

The interaction of benzamide derivatives also extends to receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which are critical in neurotransmission. This interaction underpins the use of some benzamides in treating neurological and psychiatric disorders. More recently, research has focused on their role as modulators of G protein-coupled receptors (GPCRs) like the metabotropic glutamate (B1630785) receptors (mGlus) and Mas-related G protein-coupled receptors (Mrgs). nih.govnih.gov Additionally, some benzamides have been identified as antagonists for purinergic P2X receptors, which are implicated in pain and inflammation. acs.org The diversity of these molecular targets highlights the broad therapeutic potential of the benzamide chemical scaffold.

Enzyme Inhibition Mechanisms

The benzamide structure is a key pharmacophore in the design of various enzyme inhibitors, demonstrating efficacy against a range of enzymatic targets through different inhibitory mechanisms.

Dipeptidyl Peptidase-IV (DPP-IV): Certain benzamide derivatives have been identified as inhibitors of DPP-IV, an enzyme involved in glucose metabolism. The inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes.

Pancreatic Lipase (B570770): Benzamide derivatives have been shown to be potent inhibitors of human pancreatic lipase. This enzyme is crucial for the digestion and absorption of dietary fats. Inhibition of pancreatic lipase is a recognized approach for the management of obesity.

Influenza PA-PB1 Endonuclease: Novel benzamide derivatives have been developed as inhibitors of the influenza virus PA-PB1 endonuclease. This enzyme is essential for viral replication, making it a key target for antiviral drug development. The inhibitory action of these benzamides helps to block the virus's ability to transcribe its genetic material.

Other Enzymes: Beyond these examples, benzamide derivatives have demonstrated inhibitory activity against other enzymes as well. For instance, some have been shown to inhibit lipoxygenase, an enzyme involved in inflammatory pathways. researchgate.netbrieflands.com Others act as inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes with critical physiological roles. nih.gov

The following table summarizes the inhibitory activity of selected benzamide derivatives against various enzymes:

Table 1: Enzyme Inhibition by Benzamide Derivatives| Derivative Class | Target Enzyme | Potency (IC₅₀/Kᵢ) |

|---|---|---|

| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | Carbonic Anhydrase I | 4.07–29.70 nM (Kᵢ) nih.gov |

| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | Carbonic Anhydrase II | 10.68–37.16 nM (Kᵢ) nih.gov |

| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | Acetylcholinesterase | 8.91–34.02 nM (Kᵢ) nih.gov |

| N-(3-hydroxyphenyl)benzamide derivatives | Lipoxygenase | - |

Receptor Binding and Modulation

Benzamide derivatives are known to interact with a variety of receptors, often acting as modulators of receptor activity. This interaction can be either agonistic or antagonistic, and in some cases, allosteric.

Chemokine Receptors: Certain benzamide derivatives have been identified as antagonists of chemokine receptors, such as CCR1. These receptors are involved in the migration of immune cells to sites of inflammation. By blocking these receptors, benzamide derivatives can potentially mitigate inflammatory responses.

Metabotropic Glutamate Receptors (mGluRs): Some benzamides act as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5). nih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can enhance the response of the receptor to its natural ligand. nih.gov This modulation of mGluR5 is being explored for its therapeutic potential in neurological disorders. nih.gov

Dopamine Receptors: N-phenyl piperazine (B1678402) analogs of benzamide have shown high affinity and selectivity for dopamine D3 receptors over D2 receptors. nih.gov These receptors are important targets in the treatment of neuropsychiatric conditions.

Mas-related G protein-coupled Receptors (MrgX1): A notable example is 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382), which has been identified as a potent and selective positive allosteric modulator of MrgX1. nih.govresearchgate.net This receptor is expressed in sensory neurons and is implicated in the modulation of chronic pain. nih.gov

Serotonin (5-HT) Receptors: The selectivity of some benzamide derivatives has been evaluated against various serotonin receptors, including 5-HT₂B. nih.gov

The table below highlights the receptor binding and modulation activities of specific benzamide derivatives.

Table 2: Receptor Modulation by Benzamide Derivatives| Compound/Derivative Class | Receptor Target | Modulatory Effect | Potency (IC₅₀/EC₅₀/Kᵢ) |

|---|---|---|---|

| 2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382) | MrgX1 | Positive Allosteric Modulator | - |

| 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) | mGluR5 | Positive Allosteric Modulator | 77 ± 15 nM (EC₅₀) researchgate.net |

| 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) | mGluR5 | Positive Allosteric Modulator | 9.6 ± 1.9 nM (EC₅₀) researchgate.net |

| 4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10) | Dopamine D3 | High Affinity Ligand | - |

| N-(2-(2-(1-(3-Bromophenyl)ethylidene)hydrazinecarbonyl)phenyl)methanesulfonamide | h-P2X2 | Inhibitor | 0.32 ± 0.01 μM (IC₅₀) acs.org |

| N-(2-(2-(1-(3-Bromophenyl)ethylidene)hydrazinecarbonyl)phenyl)methanesulfonamide | h-P2X7 | Inhibitor | 1.10 ± 0.21 μM (IC₅₀) acs.org |

Nucleic Acid Intercalation and Interaction

Some benzamide derivatives have been found to interact with nucleic acids, particularly DNA. This interaction can occur through various modes, with intercalation being one of the most common. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This can lead to structural distortions of the DNA, interfering with processes such as replication and transcription, and ultimately resulting in cytotoxic effects.

Docking studies have suggested that the tail-end hydrophobic rings of some benzamide inhibitors can have unique interactions with catalytically important amino acid residues, allowing for flexible binding. researchgate.net These interactions are primarily steric or hydrophobic, in addition to potential hydrogen bonding or electrostatic interactions. researchgate.net The ability of these compounds to bind to DNA gyrase is also an area of active investigation. researchgate.net

Cellular Responses in In Vitro Models

The interaction of benzamide derivatives with their molecular targets elicits a range of cellular responses that have been characterized in various in vitro models. These responses include the modulation of inflammatory pathways and direct antimicrobial effects.

Benzamide derivatives have demonstrated significant modulatory effects on inflammatory pathways in cellular models. Their anti-inflammatory properties are often linked to the inhibition of key enzymes and receptors involved in the inflammatory cascade. For example, some N-substituted benzamides have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Furthermore, certain benzamide derivatives are being investigated as modulators of interleukin-1 (IL-1) receptor-associated kinase (IRAK), a key signaling molecule in inflammatory responses. google.com The NLRP3 inflammasome, a multiprotein complex that triggers the release of inflammatory cytokines, has also been identified as a potential target for some benzamide compounds. By inhibiting these pathways, benzamide derivatives can reduce the production of inflammatory cytokines and other mediators, thereby exerting an anti-inflammatory effect. google.com

A significant area of research for benzamide derivatives has been their antimicrobial activity against a spectrum of bacterial and fungal pathogens. nanobioletters.comnih.govicm.edu.pl These compounds have shown promise as potential new therapeutic agents to combat the growing problem of antimicrobial resistance. nih.gov

The antimicrobial mechanism of benzamides can involve various cellular targets. For instance, some derivatives are thought to inhibit enzymes essential for microbial survival, such as DNA gyrase. researchgate.net Others may disrupt the integrity of the microbial cell membrane or interfere with other vital metabolic processes.

The in vitro antimicrobial efficacy of benzamide derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Numerous studies have reported the MIC values of novel benzamide derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nanobioletters.comnih.gov For example, certain benzamide derivatives have shown notable activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, Candida albicans, and Aspergillus niger. nanobioletters.comnih.gov

The following table presents the antimicrobial activity of selected benzamide derivatives against various microbial strains.

Table 3: Antimicrobial Activity of Benzamide Derivatives| Derivative | Microorganism | Activity (MIC in µg/mL or µM) |

|---|---|---|

| Compound 5a | Bacillus subtilis | 6.25 µg/mL nanobioletters.com |

| Compound 5a | Escherichia coli | 3.12 µg/mL nanobioletters.com |

| Compound 6b | Escherichia coli | 3.12 µg/mL nanobioletters.com |

| Compound 6c | Bacillus subtilis | 6.25 µg/mL nanobioletters.com |

| Compound W1 | Candida albicans | 5.08 µM nih.gov |

| Compound W1 | Aspergillus niger | 5.08 µM nih.gov |

| Compound W6 | Staphylococcus aureus | 5.19 µM nih.gov |

| Compound W6 | Salmonella typhi | 5.19 µM nih.gov |

| Compound W6 | Klebsiella pneumoniae | 5.19 µM nih.gov |

Antiproliferative Effects in Cancer Cell Lines

Benzamide derivatives have been a significant area of investigation in oncology due to their diverse mechanisms of action against cancer cells. Research into compounds structurally related to 3-amino-N-(2-ethoxyphenyl)benzamide reveals a range of antiproliferative activities. One of the foundational molecules in this class, 3-Aminobenzamide (B1265367) (3-ABA), demonstrates a notable antiproliferative effect on the human carcinoma cell line A431. nih.gov Studies have shown that 3-ABA can inhibit both cell growth and colony formation in a reversible manner. nih.gov The mechanism behind this effect is linked to its role as an inhibitor of poly(ADP-ribose)polymerase (PARP) and its impact on the cellular cytoskeleton. nih.gov Morphological analysis of A431 cells treated with 3-ABA revealed significant alterations, including the formation of dendritic-like protrusions, which suggests a potential triggering of differentiation. nih.gov

Further extending the scope of benzamide derivatives, studies on 2-amino-1,4-naphthoquinone-benzamide derivatives have shown potent cytotoxic activity. d-nb.info A series of these compounds were evaluated against multiple cancer cell lines, including the breast cancer cell line MDA-MB-231, pancreatic cancer cell line SUIT-2, and colorectal adenocarcinoma cell line HT-29. d-nb.info Remarkably, all the synthesized compounds in this series proved to be more potent than the standard chemotherapy agent cisplatin (B142131) against the MDA-MB-231 cell line. d-nb.info The most active compounds, 5e and 5l, exhibited IC50 values of 0.4 µM, making them approximately 78.8 times more active than cisplatin in this specific cell line. d-nb.info The mechanism for these compounds involves the induction of apoptosis, as demonstrated by an increase in the Sub-G1 phase of the cell cycle in treated cells. d-nb.info

Other related heterocyclic structures also exhibit significant antiproliferative properties through various mechanisms. For instance, certain 3,4-dihydropyrimidin-2(1H)-one C5 amide derivatives show considerable antiproliferative effects against breast and colon cancer cell lines by inhibiting MET kinase activity and inducing G0/G1 cell cycle arrest. researchgate.net Meanwhile, a series of novel β-lactams, specifically 3-(prop-1-en-2-yl)azetidin-2-ones, demonstrated potent in vitro antiproliferative activities in both MCF-7 and the triple-negative MDA-MB-231 breast cancer cell lines, with their mechanism attributed to the destabilization of tubulin. nih.gov

Antioxidation Mechanisms

The investigation of amino-substituted benzamide derivatives has revealed their potential as effective antioxidant agents. A study focusing on a range of N-arylbenzamides with varying methoxy (B1213986) and hydroxy group substitutions evaluated their antioxidant capacity using standard DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. acs.org The results indicated that most of the tested compounds displayed superior antioxidative properties compared to the reference molecule, butylated hydroxytoluene (BHT). acs.org This suggests that the benzamide scaffold is a promising framework for developing new antioxidants.

The antioxidant activity of benzamide derivatives is often linked to the presence of specific functional groups. For example, research on N-(anilinocarbonothioyl) benzamide derivatives showed that compounds substituted with phenolic hydroxyl and methoxy groups exhibited significant percentage protection against carbon tetrachloride-induced damage in rats. researchgate.net This highlights the crucial role that electron-donating groups play in the free radical scavenging capabilities of these molecules. Similarly, research into 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide, a close structural analog, has pointed to its antioxidant properties, which may be tied to its ability to interact with and neutralize reactive oxygen species, thereby mitigating oxidative stress. smolecule.com The mechanism is believed to involve the inhibition of specific enzymes or receptors within inflammatory pathways that are associated with oxidative stress. smolecule.com

Furthermore, studies on novel hybrid indole-based caffeic acid amide derivatives have identified several compounds with promising DPPH radical scavenging activities, with some derivatives showing IC50 values as low as 86.77 µM. nih.gov

Antimalarial Activity

The global challenge of drug resistance in treating malaria has spurred the search for new therapeutic agents with novel mechanisms of action. Benzamide-related structures have emerged as a promising class in this area. Specifically, the optimization of dihydroquinazolinone-3-carboxamides has led to the development of potent antimalarials that target the Plasmodium falciparum ATP4 (PfATP4) protein. acs.orgacs.org This target is a crucial ion pump responsible for maintaining sodium homeostasis in the parasite.

The mechanism of action for these dihydroquinazolinone analogues involves the disruption of the parasite's Na+ homeostasis, which in turn affects the parasite's internal pH. acs.org This leads to a rapid-to-moderate rate of killing asexual blood-stage parasites. acs.org Importantly, these compounds have also been shown to block gametogenesis, a key stage in the parasite's lifecycle responsible for transmission from humans to mosquitoes. acs.org The efficacy of this class of compounds has been demonstrated in vivo, with optimized frontrunner analogues showing oral efficacy in mouse models of malaria. acs.org

While direct studies on 3-amino-N-(2-ethoxyphenyl)benzamide are limited, research on related heterocyclic hybrids, such as those based on chloroquine, has also shown significant antimalarial activity, particularly against multidrug-resistant strains of P. falciparum. nih.gov These findings collectively underscore the potential of scaffolds containing amide linkages in the development of next-generation antimalarial drugs.

Anticonvulsant Activities

The benzamide scaffold is a well-established pharmacophore in the development of central nervous system agents, including anticonvulsants. Research has been conducted on a series of 3-aminobenzanilides, which are structurally similar to 3-amino-N-(2-ethoxyphenyl)benzamide, to evaluate their anticonvulsant potential. nih.gov These compounds were tested in mice against seizures induced by maximal electroshock (MES) and pentylenetetrazole. nih.gov

Further supporting the potential of this chemical class, a study on 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), a close structural analogue of the subject compound, showed that it was active in the MES test in mice at doses of 10 and 100 mg/kg. These findings suggest that N-phenylbenzamides containing an amino group on the benzoyl ring and specific substitutions on the aniline (B41778) ring possess the key structural features necessary for significant anticonvulsant activity.

Future Directions and Research Perspectives for 3 Amino N 2 Ethoxyphenyl Benzamide

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of o-aminobenzamide compounds, including 3-amino-N-(2-ethoxyphenyl)benzamide, has traditionally been approached through various routes, often starting from materials like o-aminobenzoic acids, isatoic anhydrides, or quinazolinones. magtech.com.cn A common method involves the reduction of a nitro-substituted precursor to form the amino group. acs.org However, future research will likely focus on developing more advanced, efficient, and sustainable synthetic methods.

Green chemistry approaches are becoming increasingly important. Methodologies such as microwave-assisted synthesis and ultrasound-assisted (sonochemical) synthesis have shown potential for accelerating reactions and improving yields for related benzamides. nih.gov For instance, microwave irradiation can significantly shorten reaction times through rapid dielectric heating. Similarly, sonochemistry can enhance reaction rates via acoustic cavitation. Future studies could systematically explore and optimize these techniques for the production of 3-amino-N-(2-ethoxyphenyl)benzamide, focusing on minimizing solvent use, reducing energy consumption, and utilizing more environmentally benign reagents. Further research into novel catalytic systems, such as those employing transition metals for C-H activation, could also provide more direct and atom-economical synthetic pathways. magtech.com.cn

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules, thereby accelerating the design-make-test-analyze cycle. nih.govmdpi.com

For 3-amino-N-(2-ethoxyphenyl)benzamide, AI and ML can be integrated in several ways:

Virtual Screening and Target Prediction: AI algorithms can screen large compound libraries to identify molecules with similar structural features or predicted activity profiles, helping to elucidate potential biological targets. nih.gov

Predictive Modeling (Q)SAR: Quantitative Structure-Activity Relationship (QSAR) models powered by machine learning can predict the efficacy and potential off-target effects of novel derivatives based on their structural modifications. chemrxiv.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, using the 3-amino-N-(2-ethoxyphenyl)benzamide scaffold as a starting point to explore novel chemical space and optimize for potency, selectivity, and pharmacokinetic properties. nih.gov

The application of these in silico techniques can significantly reduce the time and cost associated with traditional laboratory-based optimization, guiding medicinal chemistry efforts more effectively. mdpi.com

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

The benzamide (B126) and anthranilic amide scaffolds are present in molecules targeting a diverse array of biological targets. researchgate.netresearchgate.net This suggests that 3-amino-N-(2-ethoxyphenyl)benzamide could have therapeutic potential across various diseases, warranting a broad investigation into its mechanism of action. Future research should focus on identifying and validating its specific molecular targets.

Based on activities reported for structurally related compounds, potential target classes for investigation include:

Epigenetic Modulators: N-(2-aminophenyl)benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. researchgate.net Benzimidazole (B57391) derivatives, which share some structural similarities, also target epigenetic regulators like DNA methyltransferases and histone methyltransferases. rsc.org

Ion Channels and Receptors: The anthranilic amide scaffold has been found in Kv1.5 potassium channel blockers. researchgate.net Furthermore, N-(thiazol-2-yl)-benzamide analogs were recently identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor family. nih.gov

Protein Kinases and Other Enzymes: Kinases are crucial targets in oncology. nih.gov Phenotypic screens have also linked benzamide-type molecules to the inhibition of filoviral entry, suggesting potential antiviral applications. nih.gov

Systematic screening against panels of kinases, proteases, GPCRs, and other target families, followed by validation using biochemical and cell-based assays, will be crucial to uncover the full therapeutic potential of this compound.

Elucidation of Comprehensive Pharmacological Profiles through Advanced In Vitro Biological Models

A thorough understanding of a compound's pharmacological profile is essential for its development as a therapeutic agent. Beyond initial target identification, future studies on 3-amino-N-(2-ethoxyphenyl)benzamide should employ advanced in vitro models to build a comprehensive picture of its biological effects.

These models can include:

High-Content Screening (HCS): Using automated microscopy and image analysis to assess the effects of the compound on multiple cellular parameters simultaneously in relevant cell lines (e.g., cancer cell lines like HCT-116, MCF-7, or A549). researchgate.net

Specialized Cell-Based Assays: Employing specific assays to probe mechanisms of action, such as measuring the disruption of mitochondrial membrane potential, generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest. mdpi.com

3D Cell Culture Models: Utilizing spheroids or organoids that more accurately mimic the in vivo environment of tissues and tumors compared to traditional 2D cell cultures.

Electrophysiological Studies: For compounds targeting ion channels, techniques like two-electrode voltage clamp in Xenopus oocytes can provide detailed information on channel blocking or modulation. nih.gov

Safety Profiling: Assessing cytotoxicity in normal human cell lines, such as HUVECs, to determine the therapeutic window early in the development process. mdpi.com

These advanced models provide more physiologically relevant data, improving the ability to predict in vivo efficacy and potential toxicity.

Strategies for Further Derivatization and Scaffold Expansion

To optimize the therapeutic properties of 3-amino-N-(2-ethoxyphenyl)benzamide, systematic derivatization and scaffold expansion are essential. Structure-activity relationship (SAR) studies on related benzamides provide a logical framework for designing new analogues. nih.govnih.gov

Key strategies for future medicinal chemistry efforts include:

Substitution on Phenyl Rings: Exploring the impact of different substituents (e.g., halogens, alkyl, alkoxy groups) on both the aminobenzoyl and the ethoxyphenyl rings to modulate potency and selectivity. nih.gov SAR studies on related series have shown that the position and nature of these substituents can be critical for activity. nih.gov

Modification of the Amine and Amide Linker: N-alkylation of the amine or modification of the central amide bond can influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its interaction with biological targets. nih.govnih.gov

Alteration of the Ethoxy Group: Replacing the ethoxy group with other alkoxy groups of varying chain lengths or with different functional groups could fine-tune the compound's binding affinity and pharmacokinetic profile. nih.gov

Scaffold Hopping and Expansion: Expanding or replacing the core benzamide structure with other heterocyclic systems is a common strategy to explore new chemical space and discover novel intellectual property. uni-regensburg.descholaris.ca This could involve cyclization reactions to form quinazolinones or other fused ring systems, which are also known for their diverse biological activities. magtech.com.cn

A carefully planned derivatization program, guided by computational modeling and biological testing, will be key to advancing this compound from a chemical entity to a potential lead candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.